5-[(4-Acetylphenoxy)methyl]-2-furoic acid
CAS No.: 832740-35-9
Cat. No.: VC5422160
Molecular Formula: C14H12O5
Molecular Weight: 260.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832740-35-9 |
|---|---|
| Molecular Formula | C14H12O5 |
| Molecular Weight | 260.245 |
| IUPAC Name | 5-[(4-acetylphenoxy)methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
| Standard InChI Key | LVRXELBJNRHQLM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a furan ring substituted at the 2-position with a carboxylic acid group () and at the 5-position with a side chain. Key structural features include:
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Furan core: A five-membered aromatic oxygen heterocycle.
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Acetylphenoxy group: A phenoxy ether linkage () with a para-acetyl substituent ().
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Carboxylic acid functionality: Enhances polarity and potential for hydrogen bonding.
The canonical SMILES representation is , and the InChIKey is .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 260.24 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen bond donors | 1 () |
| Hydrogen bond acceptors | 5 (carbonyl, ether, carboxylic acid) |
Synthetic Pathways and Modifications
Challenges in Synthesis
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Steric hindrance: Bulky acetylphenoxy group complicates nucleophilic substitution.
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Acid sensitivity: The furan ring and acetyl group may degrade under strongly acidic or basic conditions .
Future Research Directions
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